molecular formula C19H19ClF2N2O4S B2912875 4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 887199-03-3

4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2912875
CAS No.: 887199-03-3
M. Wt: 444.88
InChI Key: ISHOXJSOTXZRTL-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a chloro-substituted benzene core, a difluoromethoxy-substituted phenylamino group, and a piperidin-1-ylsulfonyl moiety. The difluoromethoxy group (OCHF₂) enhances metabolic stability compared to methoxy groups, while the piperidinylsulfonyl substituent may influence solubility and receptor binding .

Properties

IUPAC Name

4-chloro-N-[2-(difluoromethoxy)phenyl]-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF2N2O4S/c20-14-9-8-13(12-17(14)29(26,27)24-10-4-1-5-11-24)18(25)23-15-6-2-3-7-16(15)28-19(21)22/h2-3,6-9,12,19H,1,4-5,10-11H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHOXJSOTXZRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3OC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, including:

    Formation of the benzamide core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine.

    Introduction of the chloro group: Chlorination of the benzamide core using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the difluoromethoxy group: This step may involve the reaction of the benzamide with a difluoromethoxy-containing reagent under appropriate conditions.

    Sulfonylation with piperidine:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or phenyl rings.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

    Substitution: The chloro and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the piperidinylsulfonyl group suggests potential interactions with neurotransmitter systems or ion channels.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous benzamides and sulfonamides with variations in substituents, core modifications, and applications. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Application/Activity Molecular Weight (g/mol) Melting Point (°C) Source
4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide 2-(difluoromethoxy)phenyl, piperidin-1-ylsulfonyl Under investigation (likely agrochemical/pharmaceutical) ~434.8* Not reported Synthesis data inferred from analogs
4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 341965-12-6) 4-Cl-3-CF₃-phenyl, pyrrolidin-1-ylsulfonyl Agrochemical candidate ~488.3 Not reported
4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide (Flusulfamide) 2-Cl-4-NO₂-phenyl, trifluoromethyl Herbicide (pesticide) ~429.7 Not reported
3-(aminosulfonyl)-4-chloro-N-[(R)-(2S)-1-methyl-2-pyrrolidinylmethyl]benzamide Chiral pyrrolidinyl, aminosulfonyl Antipsychotic (schizophrenia) ~492.0 190–192

*Calculated based on formula C₁₉H₁₈ClF₂N₂O₄S.

Key Observations

Substituent Effects on Bioactivity: The difluoromethoxy group in the target compound may improve metabolic stability compared to nitro (NO₂) or trifluoromethyl (CF₃) groups in flusulfamide, which are associated with herbicidal activity . Piperidinyl vs.

Chirality and Pharmacological Activity: The Sanofi-Aventis compound () highlights the importance of stereochemistry in benzamide derivatives. Its chiral pyrrolidinyl group and specific configuration are critical for antipsychotic efficacy, suggesting that the target compound’s piperidinyl group may require stereochemical optimization for pharmaceutical use .

Agrochemical vs. Pharmaceutical Design: Pesticides like flusulfamide prioritize electron-withdrawing groups (e.g., NO₂, CF₃) for reactivity and stability, while pharmaceuticals (e.g., Sanofi’s antipsychotic) focus on chiral centers and sulfonamide positioning for receptor specificity .

Research Findings and Data

Physicochemical Properties

  • Solubility : Piperidinylsulfonyl groups generally enhance aqueous solubility compared to pyrrolidinyl analogs due to increased hydrogen-bonding capacity .

Biological Activity

The compound 4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including in vitro and in vivo experiments, structure-activity relationships (SAR), and pharmacological evaluations.

Chemical Structure and Properties

The molecular formula of the compound is C23H22ClF2N5O4C_{23}H_{22}ClF_2N_5O_4. It features a piperidine moiety, which is often associated with various pharmacological activities, including analgesic and anti-inflammatory effects. The presence of the chloro and difluoromethoxy substituents enhances its lipophilicity and may contribute to its biological efficacy.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, a study on piperidine derivatives demonstrated strong antibacterial effects against various strains, including Salmonella typhi and Staphylococcus aureus . The synthesized compound was evaluated for its antimicrobial activity, showing moderate to strong inhibition against these pathogens.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly its ability to inhibit acetylcholinesterase (AChE) and urease. A study reported that certain piperidine derivatives displayed strong AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's . The IC50 values for the most active compounds were noted to be significantly lower than those of standard inhibitors.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. Compounds with similar sulfonamide structures have been reported to exhibit cytotoxic effects against various cancer cell lines. Further investigations into the mechanism of action are ongoing, focusing on apoptosis induction and cell cycle arrest mechanisms .

Case Studies

  • Antimicrobial Efficacy : In a controlled study, the compound was tested against five bacterial strains. Results showed that it inhibited bacterial growth effectively, with varying degrees of potency depending on the strain.
  • Enzyme Inhibition : The compound was subjected to enzyme inhibition assays where it demonstrated competitive inhibition of AChE, with a calculated IC50 value indicating strong potential for therapeutic applications in cognitive disorders.
  • Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that the compound induced significant cytotoxicity at micromolar concentrations, warranting further exploration into its mechanisms of action.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the piperidine ring and substituents on the aromatic rings can significantly influence potency and selectivity towards specific biological targets. For example:

SubstituentEffect on Activity
Chloro GroupEnhances lipophilicity and potentially increases membrane permeability
DifluoromethoxyMay improve binding affinity to target enzymes or receptors
Piperidine MoietyAssociated with various pharmacological activities

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